

# Application Notes and Protocols: Investigating HBX 41108 in Combination Cancer Therapies

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## Compound of Interest

Compound Name: HBX 41108

Cat. No.: B1672952

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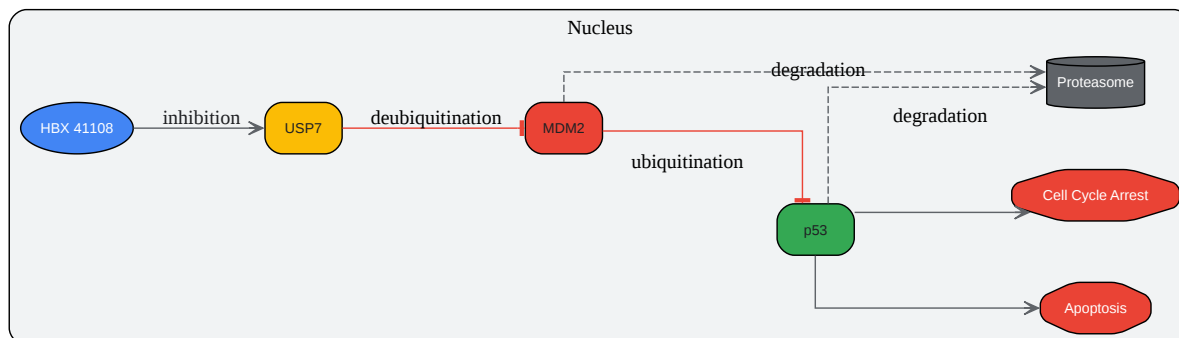
For Researchers, Scientists, and Drug Development Professionals

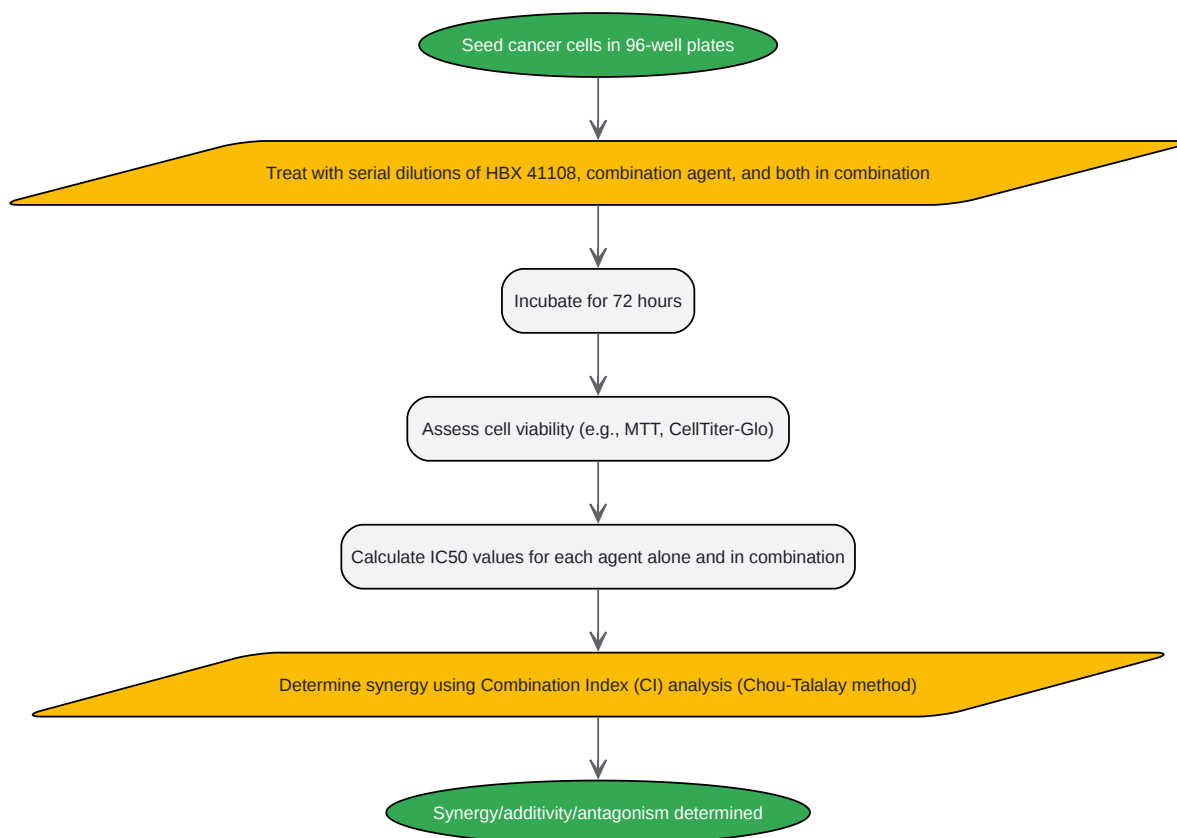
## Introduction

**HBX 41108** is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various cellular processes, including DNA damage repair and the regulation of tumor suppressors and oncogenes. By inhibiting USP7, **HBX 41108** stabilizes the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.<sup>[1][2][3]</sup> These application notes provide a framework for exploring the therapeutic potential of **HBX 41108** in combination with other anticancer agents, a strategy aimed at enhancing efficacy, overcoming resistance, and improving patient outcomes.

## Mechanism of Action of HBX 41108

**HBX 41108** functions by inhibiting the deubiquitinating activity of USP7.<sup>[1][4]</sup> USP7 is known to remove ubiquitin chains from various substrate proteins, thereby rescuing them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, **HBX 41108** prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. This, in turn, leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis.<sup>[5]</sup>





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